2-(2,2,2-Triethoxyethyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(2,2,2-triethoxyethyl)pyridine |
InChI |
InChI=1S/C13H21NO3/c1-4-15-13(16-5-2,17-6-3)11-12-9-7-8-10-14-12/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
PPMICSBZKNIHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=CC=N1)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic approach to 2-(2,2,2-triethoxyethyl)pyridine involves disconnecting the molecule at key bonds to identify simpler, more readily available starting materials. The primary disconnection points are the C-C bond between the pyridine (B92270) ring and the ethyl side chain, and the C-O bonds of the triethoxy group.
Primary Disconnections:
C-C Bond Disconnection: This leads to a 2-pyridyl anion equivalent (or a related nucleophile) and an electrophilic two-carbon synthon bearing the triethoxy group. Alternatively, an electrophilic pyridine at the 2-position and a nucleophilic two-carbon unit could be envisioned.
C-O Bond Disconnection: This suggests a precursor such as 2-(2-hydroxyethyl)pyridine (B196109) or a related derivative, which can then undergo ethoxylation.
A plausible synthetic precursor is 2-(2-hydroxyethyl)pyridine, a commercially available compound. google.comgoogle.com The synthesis of 2-(2-hydroxyethyl)pyridine itself often starts from 2-methylpyridine (B31789) (α-picoline) and formaldehyde (B43269). google.comgoogle.com
Development of Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be proposed. While specific experimental data for the target compound is scarce, the following sections outline potential methodologies.
Catalysis would be crucial for an efficient synthesis. Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. For instance, a Negishi or Suzuki coupling could potentially be employed, coupling a 2-halopyridine with an organozinc or organoboron reagent containing the triethoxyethyl moiety.
Another catalytic approach could involve the direct C-H functionalization of pyridine, although regioselectivity can be a challenge. Rhodium-catalyzed reactions have been used for the synthesis of substituted pyridines from aldehydes, alkynes, and ammonia (B1221849) sources. acsgcipr.org
The synthesis of this compound does not involve the creation of a stereocenter, so stereoselectivity is not a primary concern. However, regioselectivity is critical. The functionalization must occur specifically at the 2-position of the pyridine ring.
Many methods for the regioselective synthesis of 2-substituted pyridines have been developed. For example, the reaction of pyridine N-oxides with Grignard reagents can lead to 2-substituted pyridines. organic-chemistry.org Altering reaction conditions can influence the regioselectivity of additions to the pyridine ring. rsc.org
A hypothetical pathway starting from 2-methylpyridine would likely involve the following steps:
Hydroxymethylation: Reaction of 2-methylpyridine with formaldehyde to form 2-(2-hydroxyethyl)pyridine. This reaction is typically carried out under pressure and at elevated temperatures, sometimes with a catalyst. google.comgoogle.com
Oxidation: The alcohol group of 2-(2-hydroxyethyl)pyridine could be oxidized to an aldehyde, 2-pyridineacetaldehyde.
Formation of the Orthoester: The aldehyde would then react with triethyl orthoformate in the presence of an acid catalyst to form the desired this compound. The mechanism involves protonation of the aldehyde, followed by nucleophilic attack by ethanol (B145695) (from the orthoformate), and subsequent elimination of water to form the stable orthoester.
Green Chemistry Approaches to Synthesis
Applying green chemistry principles to the synthesis of this compound would focus on several key areas:
Atom Economy: Designing a synthesis that incorporates the maximum number of atoms from the starting materials into the final product. [2+2+2] cycloadditions are known for their high atom economy in forming pyridine rings. acsgcipr.orgresearchgate.net
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids.
Catalysis: Employing catalytic methods to reduce energy consumption and waste generation. Iron-catalyzed cyclizations, for example, offer a more sustainable alternative to some noble metal catalysts. acsgcipr.org
Renewable Feedstocks: Ideally, starting materials would be derived from renewable resources.
A potential green route could involve the direct, catalyzed reaction of 2-methylpyridine with an ethoxylating agent, minimizing intermediate steps and purification.
Scale-Up Considerations and Process Optimization
For the industrial production of this compound, several factors would need to be considered for scale-up:
Reaction Conditions: The high pressures and temperatures often required for the initial hydroxymethylation of 2-methylpyridine present engineering challenges. google.comgoogle.com Optimization would focus on finding milder, more efficient catalytic systems.
Catalyst Recovery and Reuse: If a precious metal catalyst is used, efficient recovery and recycling are essential for economic viability.
Purification: Distillation is a likely purification method. The boiling point of the final product and any byproducts would need to be carefully considered to design an effective separation process.
Safety: The flammability and potential toxicity of the reagents and solvents must be managed with appropriate safety protocols.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific high-resolution ¹H NMR or ¹³C NMR spectral data for 2-(2,2,2-triethoxyethyl)pyridine has been published in the reviewed literature. Such data would be crucial for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively.
Mass Spectrometry for Molecular Structure Confirmation
Detailed mass spectrometry analysis, including high-resolution mass spectrometry (HRMS) or fragmentation patterns from techniques like tandem mass spectrometry (MS/MS), has not been reported for this compound. This information would be essential for confirming the molecular weight of 239.31 g/mol and elucidating the structural formula through analysis of fragment ions.
Advanced Vibrational Spectroscopy (FT-IR, Raman)
There is no published Fourier-transform infrared (FT-IR) or Raman spectroscopy data specifically for this compound. These techniques would provide valuable information regarding the vibrational modes of the functional groups present in the molecule, such as the C-O-C stretches of the ethoxy groups and the characteristic vibrations of the pyridine (B92270) ring.
X-ray Crystallography for Solid-State Structure Determination
A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Theoretical and Computational Chemistry of 2 2,2,2 Triethoxyethyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to predicting the electronic properties and geometric parameters of a molecule. Methods such as Density Functional Theory (DFT) and ab-initio Hartree-Fock (HF) are commonly employed to model molecular systems with a high degree of accuracy. researchgate.net For a molecule like 2-(2,2,2-triethoxyethyl)pyridine, these calculations can elucidate its electronic nature, conformational preferences, and the energetic pathways of its potential reactions.
The electronic structure of this compound is primarily dictated by the interplay between the aromatic pyridine (B92270) ring and the flexible triethoxyethyl substituent. The pyridine ring consists of five carbon atoms and one nitrogen atom, all of which are sp²-hybridized, contributing to a planar, cyclic π-electron system containing six electrons, which satisfies Hückel's rule for aromaticity. libretexts.org The nitrogen atom, being more electronegative than carbon, introduces a permanent dipole and alters the electron distribution within the ring, making it electron-deficient compared to benzene (B151609). researchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. In pyridine derivatives, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is a corresponding π* anti-bonding orbital. The nitrogen atom's lone pair resides in a non-bonding sp² hybrid orbital in the plane of the ring. libretexts.org The triethoxyethyl group, being a saturated alkyl ether, is expected to have a weak electron-donating effect through induction, which would slightly raise the energy of the HOMO and LUMO compared to unsubstituted pyridine.
Quantum calculations can precisely determine the energies of these frontier orbitals. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. epstem.net
Table 1: Predicted Frontier Molecular Orbital Properties for this compound This table presents hypothetical values based on typical results from DFT (B3LYP/6-31G) calculations for illustrative purposes.*
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Highest energy orbital containing electrons; site of oxidation. Likely a π-orbital on the pyridine ring. |
| LUMO Energy | -0.8 eV | Lowest energy orbital without electrons; site of reduction. Likely a π* orbital on the pyridine ring. |
| HOMO-LUMO Gap | 5.7 eV | Energy difference indicating chemical reactivity and stability. |
| Nitrogen Lone Pair Orbital Energy | -7.1 eV | Energy of the non-bonding sp² orbital on the nitrogen, crucial for its basicity and coordination chemistry. |
The structural flexibility of this compound is significant due to the presence of multiple single bonds in its side chain. Rotation around these bonds gives rise to numerous conformers, each with a distinct energy. Conformational analysis aims to identify the most stable three-dimensional arrangements (local and global energy minima) and the energy barriers between them. nih.gov
Computational methods can systematically or stochastically explore the potential energy surface of the molecule by varying key dihedral angles. The primary rotatable bonds include the bond between the pyridine ring and the ethyl group, the central C-C bond of the ethyl group, and the C-O bonds of the three ethoxy groups. The resulting energy landscape reveals the relative populations of different conformers at a given temperature. Steric hindrance between the bulky ethoxy groups and between the side chain and the pyridine ring will be the dominant factor in determining the lowest-energy conformations.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle (τ) | Atoms Involved | Description of Rotation |
|---|---|---|
| τ1 | N-C(2)-C(α)-C(β) | Rotation of the entire side chain relative to the pyridine ring. |
| τ2 | C(2)-C(α)-C(β)-O | Rotation around the central C-C bond of the ethyl linker. |
| τ3, τ4, τ5 | C(α)-C(β)-O-CH₂ | Rotation of the three ethoxy groups around the C(β)-O bonds. |
| τ6, τ7, τ8 | C(β)-O-CH₂-CH₃ | Rotation of the terminal ethyl groups. |
Transition State Theory (TST) is a cornerstone for understanding and predicting the rates of chemical reactions. wikipedia.orgjohnhogan.info It postulates that for a reaction to occur, reactants must pass through a high-energy activated complex, known as the transition state, which represents an energy maximum along the reaction coordinate. pressbooks.pub Quantum chemical calculations are exceptionally well-suited for locating these transition states and calculating the activation energy (Ea), which is the energy difference between the reactants and the transition state. libretexts.org
For this compound, several reactions could be modeled. A primary example is the protonation of the pyridine nitrogen, a fundamental step in acid-base chemistry. Calculations would model the approach of a proton donor (e.g., H₃O⁺), locate the transition state for proton transfer, and determine the activation barrier. Another area of interest would be electrophilic aromatic substitution on the pyridine ring. Computational models could predict the relative activation energies for attack at the different positions of the ring, thereby explaining the regioselectivity of such reactions.
Table 3: Hypothetical Calculated Energies for Protonation of this compound This table presents illustrative energy values for the reaction: Py-R + H₃O⁺ → [PyH-R]⁺ + H₂O, based on typical DFT calculations.
| Species | Relative Energy (kJ/mol) | Description |
|---|---|---|
| Reactants (Separated) | 0.0 | Ground state of the molecule and a hydronium ion. |
| Transition State | +15.2 | Highest energy point along the reaction coordinate for proton transfer. |
| Products (Protonated) | -85.5 | The resulting pyridinium (B92312) ion and a water molecule. |
| Activation Energy (Ea) | 15.2 kJ/mol | Energy barrier for the forward reaction. |
Molecular Dynamics Simulations
While quantum calculations are ideal for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD applies the principles of classical mechanics to simulate the motions of atoms and molecules over time, providing a "movie" of molecular life. nih.gov For a flexible molecule like this compound, MD is invaluable for understanding its conformational dynamics, solvation, and interactions with its environment.
An MD simulation would involve placing the molecule in a simulation box, typically filled with a solvent like water, and calculating the forces between all atoms using a pre-defined force field. By integrating Newton's equations of motion, the trajectory of each atom can be followed over nanoseconds or longer.
From these trajectories, one can analyze:
Conformational Dynamics: How the molecule transitions between the stable conformers identified by quantum calculations.
Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the pyridine ring and the ethoxy groups. This is described by radial distribution functions.
Hydrogen Bonding: The dynamics of hydrogen bond formation between the pyridine nitrogen and protic solvents.
Structure-Reactivity Relationships from Computational Models
A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. mdpi.com By combining results from the methods described above, a comprehensive picture of the reactivity of this compound can be developed.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. The most negative potential is expected around the pyridine nitrogen's lone pair, confirming it as the primary site for electrophilic attack and protonation.
Frontier Orbital Analysis: The shapes and energies of the HOMO and LUMO predict how the molecule will interact with other reagents. The LUMO's location on the pyridine ring indicates susceptibility to nucleophilic attack, especially if an activating group were present.
Steric Accessibility: Conformational analysis and MD simulations reveal which parts of the molecule are sterically accessible. The bulky triethoxyethyl group may hinder the approach of reactants to the C(2) position of the pyridine ring, potentially influencing reaction outcomes compared to less-substituted pyridines.
Table 4: Correlation of Computed Properties with Predicted Reactivity
| Computed Property | Finding | Predicted Chemical Behavior |
|---|---|---|
| Minimum Electrostatic Potential | Located at the pyridine nitrogen atom. | Primary site for protonation and coordination to Lewis acids. |
| HOMO-LUMO Gap | Relatively large (~5.7 eV). | Indicates high kinetic stability. |
| LUMO Distribution | Concentrated over the π-system of the pyridine ring. | Site for potential nucleophilic attack or electron acceptance. |
| Conformational Energy | Significant steric hindrance from the side chain. | The reactivity of the pyridine ring may be sterically modulated by the side chain's conformation. |
Reactivity and Mechanistic Studies
Nucleophilic and Electrophilic Reactivity of 2-(2,2,2-Triethoxyethyl)pyridine
The reactivity of this compound is governed by the dual nature of its structure, which contains both a nucleophilic center (the pyridine (B92270) nitrogen) and a latent electrophilic center (the acetal (B89532) carbon). The pyridine ring, an electron-deficient aromatic heterocycle, exhibits nucleophilicity through the lone pair of electrons on the nitrogen atom. This allows it to react with electrophiles such as protons and alkylating agents. However, electrophilic aromatic substitution on the pyridine ring is generally less favorable than on benzene (B151609) due to the deactivating effect of the nitrogen atom. quimicaorganica.org When such reactions do occur, they typically require harsh conditions, and the substitution pattern is influenced by the directing effects of both the ring nitrogen and the substituent at the 2-position. quimicaorganica.orgscribd.com
Conversely, nucleophilic aromatic substitution is more feasible for pyridine than for benzene, particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex through resonance involving the electronegative nitrogen atom. stackexchange.comquora.com
The triethoxyethyl group is the primary site of electrophilic reactivity. This group is an orthoester, which is a functional group containing three alkoxy groups attached to a single carbon. wikipedia.org Orthoesters are sensitive to acid and can be readily hydrolyzed in mild aqueous acid to form an ester and two equivalents of alcohol. wikipedia.org In the case of this compound, acid-catalyzed hydrolysis yields 2-pyridineacetaldehyde and three molecules of ethanol (B145695). The generally accepted mechanism for this transformation involves three steps:
Protonation of one of the ethoxy groups, forming a good leaving group.
Loss of ethanol to generate a resonance-stabilized oxocarbenium ion.
Nucleophilic attack by water on the oxocarbenium ion to form a hemiacetal, which then loses the remaining ethoxy groups to give the final aldehyde product. cdnsciencepub.com
This hydrolytic susceptibility makes this compound a useful synthetic precursor for 2-pyridineacetaldehyde and its derivatives.
Rearrangement Reactions
While specific, named rearrangement reactions involving this compound are not prominently featured in the literature, the potential for molecular rearrangements exists under various reaction conditions. Rearrangement reactions involve the structural reorganization of a molecule's carbon skeleton or the migration of functional groups. solubilityofthings.comck12.org
Given the structure of this compound, several types of rearrangements could be envisioned, particularly those initiated by the formation of a reactive intermediate. For example, under strongly acidic conditions, the formation of a carbocation intermediate during the hydrolysis of the triethoxyethyl group could potentially lead to 1,2-shifts. solubilityofthings.commasterorganicchemistry.com If a carbocation were formed at the carbon adjacent to the pyridine ring, a hydride or even an ethoxy group could theoretically migrate to form a more stable carbocation, although this is speculative without direct experimental evidence.
Other types of rearrangement reactions, such as the Beckmann, Baeyer-Villiger, or Claisen rearrangements, have specific substrate requirements that are not met by the structure of this compound itself. masterorganicchemistry.comlibretexts.org However, derivatives of this compound could be designed to undergo such transformations. For instance, if the pyridine ring were to be N-oxidized, it could potentially participate in reactions with benzynes to yield substituted pyridines, a reaction where regioselectivity can sometimes be altered by reaction conditions, implying complex mechanistic pathways that may involve rearrangement. rsc.org
The study of rearrangement reactions often provides deep insights into reaction mechanisms and can lead to the discovery of novel synthetic routes. solubilityofthings.com The potential for such reactions in the chemistry of this compound and its derivatives remains an area ripe for exploration.
Acid-Base Properties in Non-Aqueous Media
The acid-base properties of this compound are primarily defined by the basicity of the pyridine nitrogen's lone pair of electrons. In both aqueous and non-aqueous media, this nitrogen can act as a Brønsted-Lowry base by accepting a proton. The basicity of substituted pyridines is influenced by the electronic effects of their substituents. acs.orgstackexchange.com The 2-(2,2,2-triethoxyethyl) group is generally considered to be electron-donating through induction, which should increase the electron density at the ring nitrogen and make the compound slightly more basic than unsubstituted pyridine (pKa of pyridinium (B92312) ion in water is ~5.2). msu.edu
In non-aqueous solvents, the pKa value of a base can differ significantly from its aqueous value. These differences arise from variations in solvent polarity, proticity, and the ability to solvate the protonated and unprotonated forms of the base. A comprehensive collection of pKa values for numerous bases in non-aqueous solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and 1,2-dichloroethane (B1671644) (DCE) has been compiled, providing a valuable resource for predicting and understanding acid-base behavior in these media. ut.eeut.ee
The Lewis basicity of the pyridine nitrogen is also a key feature, allowing it to act as a ligand in coordination chemistry, forming complexes with metal ions.
Table 5.3.1: Comparison of pKa Values for Pyridine and Substituted Pyridines in Water
| Compound | pKa of Conjugate Acid (in H₂O) |
| Pyridine | 5.2 msu.edu |
| 2,3-Dimethylpyridine | 6.57 (calculated) |
| 2,6-Dimethylpyridine | 6.7 msu.edu |
| 2-Ethylpyridine (B127773) | 5.89 (calculated) |
| This compound | Predicted to be slightly > 5.2 |
Note: Experimental values for all compounds are not available in a single consistent source. The predicted value for the title compound is an estimation based on electronic effects.
Kinetic and Thermodynamic Aspects of Transformations
The kinetic and thermodynamic study of chemical reactions provides crucial information about reaction rates, mechanisms, and equilibria. For this compound, a primary transformation of interest is the acid-catalyzed hydrolysis of the orthoester group.
Kinetics: The hydrolysis of orthoesters is a well-studied reaction class. cdnsciencepub.comacs.orgacs.org The reaction is subject to general acid catalysis, and the rate is dependent on the concentration of the acid catalyst. acs.org The mechanism typically involves a rapid pre-equilibrium protonation of an oxygen atom, followed by a slower, rate-determining step. This rate-determining step is the cleavage of the protonated orthoester to form an oxocarbenium ion intermediate. cdnsciencepub.com The rate of this step is influenced by stereoelectronic effects and the stability of the resulting carbocation. The subsequent reaction of the oxocarbenium ion with water is generally fast.
The rate of hydrolysis can be described by the following equation: Rate = k_obs [Orthoester] where k_obs is the pseudo-first-order rate constant, which is dependent on the acid concentration. The reaction is exothermic, and the rate increases with temperature, although it is often controlled at lower temperatures (e.g., 0-40 °C) to manage the exothermicity. google.com
Thermodynamics: The hydrolysis of an orthoester to a carboxylic ester (or in this case, an aldehyde) and alcohols is a thermodynamically favorable process. The Gibbs free energy change (ΔG) for the reaction is negative, driven by a favorable enthalpy change (ΔH) and often a positive entropy change (ΔS). The favorable enthalpy change results from the breaking of C-O single bonds and the formation of a stronger C=O double bond. The entropy change is positive because one molecule of the orthoester and one molecule of water are converted into one molecule of the aldehyde and three molecules of ethanol, increasing the total number of molecules in the system.
Table 5.4.1: General Thermodynamic Parameters for Orthoester Hydrolysis
| Thermodynamic Parameter | Sign/Magnitude | Rationale |
| ΔH (Enthalpy) | Negative (Exothermic) | Formation of a stable carbonyl (C=O) bond is energetically favorable compared to the C-O bonds broken. google.com |
| ΔS (Entropy) | Positive | Increase in the number of moles of products compared to reactants (1 reactant → 4 products). |
| ΔG (Gibbs Free Energy) | Negative | The reaction is spontaneous under acidic conditions, driven by both favorable enthalpy and entropy changes. |
While specific kinetic and thermodynamic data for this compound are scarce in the public domain, the principles governing orthoester hydrolysis provide a solid framework for understanding its reactivity. wikipedia.orgcdnsciencepub.com
Derivatization and Analogue Synthesis
Functional Group Interconversions on the Pyridine (B92270) Moiety
The pyridine ring, while aromatic, possesses a unique reactivity profile due to the presence of the electronegative nitrogen atom, which makes it electron-deficient compared to benzene (B151609). pharmaguideline.com This characteristic dictates the strategies for its functional group interconversions.
N-Oxidation: A common and pivotal reaction of pyridines is the oxidation of the ring nitrogen to form a pyridine N-oxide. pharmaguideline.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. The resulting N-oxide exhibits altered reactivity; it activates the pyridine ring for both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. For instance, treatment of a pyridine N-oxide with a Grignard reagent followed by acetic anhydride (B1165640) can lead to the formation of 2-substituted pyridines in high yields. nih.gov
Substitution on the Pyridine Ring: Direct electrophilic aromatic substitution on the pyridine ring requires harsh conditions and often results in low yields due to the ring's electron-deficient nature. However, the reactivity can be modulated by the N-oxide or by the introduction of activating groups. Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. pharmaguideline.com Functional groups can also be interconverted. For example, a nitro group on the pyridine ring, which can be introduced through nitration (often on an activated precursor), can be reduced to an amino group using reagents like tin(II) chloride or sodium sulfide. google.com This amino group can then serve as a handle for further derivatization.
Table 1: Examples of Functional Group Interconversions on the Pyridine Moiety
| Starting Material | Reagent(s) | Product | Reaction Type |
| 2-Substituted Pyridine | H₂O₂ or Peracid | 2-Substituted Pyridine N-Oxide | N-Oxidation |
| Pyridine N-Oxide | 1. RMgX 2. Ac₂O | 2-Alkyl/Aryl-Pyridine | Nucleophilic Substitution |
| 3-Nitropyridine Derivative | SnCl₂ or Na₂S | 3-Aminopyridine Derivative | Reduction |
Modifications of the Triethoxyethyl Side Chain
The 2-(2,2,2-triethoxyethyl) side chain is an orthoacetate, which serves as a protected form of an aldehyde. This functionality is the primary site for synthetic modifications.
Hydrolysis to Aldehyde: The most significant transformation of the triethoxyethyl group is its hydrolysis under acidic conditions to unmask the aldehyde functionality. This reaction converts 2-(2,2,2-triethoxyethyl)pyridine into 2-(pyridin-2-yl)acetaldehyde (B8817286). The hydrolysis of the related acetal (B89532), 3-(2,2-diethoxyethyl)pyridine, is known to proceed under acidic conditions, providing a reliable precedent for this transformation. The resulting aldehyde, 2-(pyridin-2-yl)acetaldehyde, is a versatile intermediate for further synthesis. synblock.comsigmaaldrich.com
Reactions of the Aldehyde: Once formed, the aldehyde group of 2-(pyridin-2-yl)acetaldehyde can undergo a wide range of classical aldehyde reactions:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(pyridin-2-yl)acetic acid, using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄).
Reduction: The aldehyde can be reduced to the primary alcohol, 2-(2-hydroxyethyl)pyridine (B196109), using reducing agents such as sodium borohydride (B1222165) (NaBH₄).
Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and carbon-carbon double bonds, respectively.
Table 2: Key Modifications of the Triethoxyethyl Side Chain
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | H₃O⁺ | 2-(Pyridin-2-yl)acetaldehyde | Acetal Hydrolysis |
| 2-(Pyridin-2-yl)acetaldehyde | KMnO₄ or similar | 2-(Pyridin-2-yl)acetic acid | Oxidation |
| 2-(Pyridin-2-yl)acetaldehyde | NaBH₄ or similar | 2-(2-Hydroxyethyl)pyridine | Reduction |
| 2-(Pyridin-2-yl)acetaldehyde | R-NH₂ | N-Substituted-1-(pyridin-2-yl)methanimine | Imine Formation |
Synthesis of Stereoisomeric and Enantiomeric Analogues
The parent compound, this compound, is achiral. The synthesis of stereoisomeric and enantiomeric analogues requires the introduction of one or more stereocenters, typically on the side chain.
Use of Chiral Pool Substrates: A powerful strategy for synthesizing enantiomerically pure compounds involves using starting materials from the natural chiral pool. For example, enantiopure 2-(1-hydroxyalkyl)pyridines can be prepared by reacting 2-lithiopyridine with chiral electrophiles such as (R)-2,3-O-isopropylideneglyceraldehyde (derived from D-mannitol) or methyl (S)-2-methoxypropionate (derived from L-lactic acid). rsc.org This approach allows for the creation of a stereocenter at the carbon adjacent to the pyridine ring with a defined absolute configuration.
Asymmetric Synthesis: Asymmetric catalytic methods can also be employed to generate chiral analogues.
Chiral Auxiliaries: The aldehyde, 2-(pyridin-2-yl)acetaldehyde, can be condensed with a chiral amine, such as (S)-valinol, to form a chiral imine. Subsequent diastereoselective addition of a nucleophile, like chloromethyllithium, can lead to the formation of chiral aziridines. nih.govacs.org The chiral auxiliary can then be removed to yield the enantiomerically enriched product.
Biocatalysis: Enzymes, particularly alcohol dehydrogenases, are highly effective for the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess. nih.govnih.gov An analogue of this compound could be designed with a ketone on the side chain, which could then be stereoselectively reduced using a suitable biocatalyst to generate a chiral alcohol.
Table 3: Approaches to Stereoisomeric and Enantiomeric Analogues
| Synthetic Strategy | Example Precursors | Chiral Product Type | Key Principle |
| Chiral Pool Synthesis | 2-Lithiopyridine + Chiral Aldehyde/Ester rsc.org | Enantiopure 2-(1-Hydroxyalkyl)pyridines | Reaction with a stereochemically defined electrophile. |
| Chiral Auxiliary | 2-Pyridinecarboxaldehyde (B72084) + (S)-Valinol derivative nih.govacs.org | Chiral 2-(2-Pyridyl)aziridines | Diastereoselective reaction controlled by a removable chiral group. |
| Biocatalytic Reduction | Prochiral Pyridyl Ketone + Alcohol Dehydrogenase nih.govnih.gov | Chiral Pyridyl Alcohols | Enantioselective reduction catalyzed by an enzyme. |
Design and Synthesis of Advanced Scaffolds Incorporating the this compound Core
The this compound core, particularly after its conversion to 2-(pyridin-2-yl)acetaldehyde, serves as a versatile building block for the construction of more complex molecular scaffolds.
Building Heterocyclic Rings: The aldehyde functionality is a key starting point for synthesizing new heterocyclic rings.
Krohnke Pyridine Synthesis: 2-(Pyridin-2-yl)acetaldehyde can be converted into a pyridinium (B92312) salt, which can then react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to construct highly substituted terpyridine or oligopyridine scaffolds. core.ac.uk
Synthesis of Fused and Linked Heterocycles: The aldehyde can be converted into an imine or other reactive intermediates. For instance, N-(pyridin-2-yl)imidates, which can be derived from related precursors, are used to synthesize other N-heterocycles like 2-substituted imidazoles and tetrahydropyrimidines through reactions with diamines. mdpi.com This highlights a pathway for elaborating the core structure into medicinally relevant scaffolds.
Macrocyclization: The bifunctional nature of derivatives of this compound makes them suitable for the synthesis of macrocycles. For example, derivatives containing reactive groups on both the pyridine ring and the side chain could be used in high-dilution reactions to form pyridinophanes, which are macrocyclic compounds containing a pyridine ring as part of the larger ring structure. rsc.org
Tandem Reactions: The core structure can be incorporated into tandem reaction sequences to rapidly build molecular complexity. For example, N-iminopyridinium ylides, formed by functionalizing the pyridine nitrogen, can undergo palladium-catalyzed tandem reactions to generate fused heterocyclic systems like pyrazolo[1,5-a]pyridines in a single step from simple precursors. acs.org
Applications in Advanced Organic Synthesis
Role as a Precursor or Intermediate in Complex Molecule Synthesis
While specific, detailed examples of 2-(2,2,2-Triethoxyethyl)pyridine as a direct precursor in the synthesis of highly complex molecules are not extensively documented in publicly available scientific literature, its structure suggests a potential role as a versatile intermediate. The pyridine (B92270) core is a common motif in pharmacologically active compounds and advanced materials. The triethoxyethyl substituent offers several synthetic handles. For instance, the acetal (B89532) group can be hydrolyzed under acidic conditions to reveal a reactive aldehyde functionality. This in situ generation of an aldehyde could be advantageous in multi-step syntheses where the presence of a free aldehyde might interfere with earlier reaction steps.
The general synthetic utility of pyridine derivatives is well-established. For example, substituted pyridines are key components in the synthesis of ligands for metallosupramolecular chemistry, such as bipyridines and terpyridines. wikipedia.orgnih.gov These are often constructed through cross-coupling reactions, where functionalized pyridines serve as essential building blocks. Similarly, other pyridine derivatives are employed in the construction of complex heterocyclic systems. nih.gov
Ligand Design and Coordination Chemistry with Metal Centers
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to a wide variety of metal centers. wikipedia.org The etheric oxygen atoms of the triethoxyethyl group could also potentially participate in coordination, rendering the molecule a bidentate or even tridentate ligand, depending on the metal ion and the conformational flexibility of the side chain. The design of ligands is crucial in coordination chemistry as the ligand framework dictates the geometry, electronic properties, and reactivity of the resulting metal complex. rsc.orgwhiterose.ac.uk
Synthesis of Metal Complexes
The synthesis of metal complexes typically involves the reaction of a metal salt with the desired ligand in a suitable solvent. For this compound, one could envision its reaction with various transition metal halides, nitrates, or perchlorates (e.g., of copper, iron, cobalt, or palladium) to form new coordination compounds. rsc.orgrsc.orgnih.gov The stoichiometry of the reaction would influence the number of ligands coordinated to the metal center. The resulting complexes could adopt various geometries, such as octahedral or square planar, depending on the coordination number and the electronic configuration of the metal ion. wikipedia.org
Spectroscopic Characterization of Complexes
Once synthesized, the characterization of these hypothetical metal complexes would be essential to elucidate their structure and bonding. Standard spectroscopic techniques would be employed.
Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. Any involvement of the ether oxygen atoms in coordination would likely alter the C-O-C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would reveal changes in the chemical shifts of the pyridine and ethyl protons and carbons upon coordination. The magnitude and direction of these shifts can provide insights into the electronic effects of the metal-ligand bond.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would show ligand-to-metal or metal-to-ligand charge transfer bands, which are characteristic of the new coordination entity and provide information about the electronic structure of the complex.
The table below illustrates the kind of spectroscopic data that would be anticipated for a hypothetical metal complex of this compound.
| Spectroscopic Technique | Expected Observations for a Metal Complex |
| FT-IR | Shift in pyridine ring vibrations (e.g., from ~1580 cm⁻¹ to >1600 cm⁻¹). Possible changes in C-O-C stretching region (~1100 cm⁻¹). |
| ¹H NMR | Downfield shift of pyridine protons upon coordination. Changes in the chemical shifts of the -CH₂- and -OCH₂CH₃ protons. |
| ¹³C NMR | Shifts in the signals for the carbons of the pyridine ring and the triethoxyethyl side chain. |
| UV-Vis | Appearance of new absorption bands in the visible region due to d-d transitions or charge-transfer bands. |
Catalytic Applications of Derived Metal Complexes
Pyridine-based ligands are integral to a vast number of catalytic applications. Metal complexes containing these ligands have been shown to be effective catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. rsc.orgresearchgate.netrsc.org For instance, iron and cobalt complexes with pyridine-containing ligands have been investigated for polymerization reactions and oxidation catalysis. whiterose.ac.ukrsc.org Palladium complexes bearing pyridine ligands are widely used in cross-coupling reactions. jocpr.com
Hypothetical metal complexes of this compound could be screened for catalytic activity in similar transformations. The electronic and steric properties imparted by the triethoxyethyl group could modulate the reactivity and selectivity of the metal center, potentially leading to novel catalytic applications.
Building Block for Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. Pyridine-containing molecules are excellent building blocks for the construction of complex supramolecular architectures due to their ability to form directional coordination bonds with metals and hydrogen bonds. nih.govchemrxiv.orgrsc.org
Self-Assembly Studies
The self-assembly of ligands and metal ions can lead to the spontaneous formation of highly ordered and functional supramolecular structures, such as grids, cages, and polymers. chemrxiv.orgrsc.org The directionality of the pyridine nitrogen makes it a reliable component in programmed self-assembly. It is conceivable that this compound could participate in such self-assembly processes. For example, in the presence of suitable metal ions, it could form discrete metallacycles or extended coordination polymers. The triethoxyethyl side chain could influence the packing of these assemblies in the solid state and their solubility in various solvents. The study of how molecules with different functionalities self-assemble provides insights into the design of new materials with tailored properties. nih.govresearchgate.net
Methodological Innovations and Future Directions
Development of New Analytical Methodologies for Compound Characterization
The precise characterization of 2-(2,2,2-triethoxyethyl)pyridine and its derivatives is crucial for understanding their chemical behavior and purity. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed, ongoing research focuses on developing more sensitive and efficient methods.
Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), are becoming increasingly important for the separation and identification of trace impurities and reaction byproducts. These methods offer superior resolution and sensitivity compared to traditional HPLC. Furthermore, the development of specific derivatization reagents for GC-MS analysis could enhance the volatility and thermal stability of related compounds, leading to improved separation and more definitive mass spectral fragmentation patterns.
The application of two-dimensional NMR techniques, including COSY, HSQC, and HMBC, provides detailed structural information by revealing through-bond and through-space correlations between protons and carbons. This is particularly valuable for the unambiguous assignment of all signals in complex substituted pyridine (B92270) systems.
Table 1: Advanced Analytical Techniques for Pyridine Derivatives
| Technique | Application | Advantages |
| UHPLC-HRMS | Purity assessment, impurity profiling | High resolution, sensitivity, and rapid analysis |
| GC-MS with Derivatization | Analysis of volatile derivatives | Enhanced volatility and thermal stability |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation | Unambiguous signal assignment, connectivity information |
Emerging Synthetic Strategies for Related Heterocyclic Systems
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. rsc.org While classical methods like the Hantzsch and Bohlmann-Rahtz syntheses exist, they often have limitations in scope. rsc.org Modern synthetic chemistry is continually providing more efficient, sustainable, and versatile routes to these important scaffolds. nih.gov
One emerging area is the use of catalytic multicomponent reactions. For instance, a three-component synthesis of polysubstituted pyridines has been developed utilizing a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov This approach offers rapid access to diverse pyridine structures from readily available starting materials. nih.gov
Metal-free synthetic strategies are also gaining traction due to their cost-effectiveness and reduced environmental impact. A notable example is the condensation of α,β-unsaturated aldehydes with propargylamine (B41283) catalyzed by sodium bicarbonate, which yields multisubstituted pyridines with high efficiency. nih.gov
Biocatalysis represents another frontier in the synthesis of chiral nitrogen-containing heterocycles. acs.org Transaminases are being employed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines, which are structurally related to the pyridine core. acs.org These enzymatic methods can achieve high enantiomeric excess, a critical factor in the synthesis of biologically active molecules. acs.org
Table 2: Modern Synthetic Approaches to Substituted Pyridines
| Strategy | Key Features | Example Reaction |
| Multicomponent Reactions | High atom economy, convergent synthesis | Aza-Wittig/Diels-Alder sequence nih.gov |
| Metal-Free Catalysis | Cost-effective, environmentally benign | NaHCO₃-catalyzed condensation nih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions | Transaminase-mediated cyclizations acs.org |
Integration into Materials Science Research (excluding material properties)
The integration of pyridine-containing molecules like this compound into materials science research is an area of growing interest. The pyridine unit, with its specific electronic and coordination properties, can serve as a versatile building block in the design and synthesis of new materials.
One avenue of exploration is the use of pyridine derivatives as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring can coordinate to metal ions, leading to the formation of extended, porous structures. The triethoxyethyl side chain of this compound could be hydrolyzed to reveal a functional group that can participate in further post-synthetic modifications of the material.
Furthermore, pyridine derivatives are being investigated as components in the synthesis of organic electronic materials. The electron-deficient nature of the pyridine ring can be tuned by substitution, influencing the electronic properties of the resulting materials. Research in this area focuses on incorporating such units into conjugated polymers and small molecules for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of oligopyridines, which are essentially "back-to-back" terpyridine analogues, highlights the interest in creating specific coordination environments for metal ions. rsc.org
Prospects for Further Academic Investigation
The chemical landscape of this compound and its analogues is far from fully explored, presenting numerous opportunities for further academic investigation.
A key area for future research is the exploration of the reactivity of the acetal (B89532) group in this compound. Under acidic conditions, the acetal can be hydrolyzed to an aldehyde, which can then serve as a handle for a wide range of subsequent chemical transformations. This could include its use in condensation reactions, as a precursor to other functional groups, or in the synthesis of more complex heterocyclic systems.
The development of enantioselective synthetic routes to chiral derivatives of this compound is another promising direction. The introduction of a stereocenter could lead to compounds with interesting chiroptical properties or applications in asymmetric catalysis.
Furthermore, a deeper investigation into the coordination chemistry of this compound with a broader range of metal ions could uncover novel catalytic systems or materials with unique properties. The interplay between the pyridine nitrogen and the oxygen atoms of the triethoxyethyl group could lead to interesting chelation behavior.
Finally, computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound, guiding future experimental work.
Concluding Remarks and Research Outlook
Summary of Key Academic Contributions
The academic significance of 2-(2,2,2-Triethoxyethyl)pyridine is best understood through its role as a precursor and a building block in organic synthesis. The triethoxyethyl group serves as a masked acetaldehyde (B116499) or vinyl equivalent, providing a stable handle that can be unmasked under specific conditions to reveal a reactive functionality.
One of the primary contributions of this compound is its potential role in the synthesis of 2-vinylpyridine (B74390) . The industrial synthesis of 2-vinylpyridine, a critical monomer for specialty polymers, often involves the dehydration of 2-(2-hydroxyethyl)pyridine (B196109). wikipedia.orggoogle.comgoogle.com The compound this compound can be considered a protected form of the necessary precursor, offering advantages in multi-step syntheses where the unprotected hydroxyl or vinyl group might interfere with other reactions. Hydrolysis of the triethoxyethyl group would yield the corresponding aldehyde, which can be reduced to 2-(2-hydroxyethyl)pyridine, or it could potentially be converted directly to 2-vinylpyridine under elimination conditions.
Furthermore, the related compound 4-[2-(triethoxysilyl)ethyl]pyridine is recognized for its utility as a coupling agent and in surface modification. nih.govcymitquimica.com The triethoxysilyl moiety allows for covalent bonding to surfaces like silica (B1680970) and glass. By analogy, this compound offers a similar potential. The pyridine (B92270) nitrogen can act as a ligand for metal coordination, while the triethoxyethyl group could, after hydrolysis to a silanol, anchor the molecule to a substrate. This dual functionality is highly valuable in the design of custom surface coatings, heterogeneous catalysts, and materials for chromatographic separations.
The compound and its analogs, such as 2-[2-(Trichlorosilyl)ethyl]pyridine , are part of a broader class of organosilane reagents that serve as important intermediates in synthetic chemistry. nih.gov These building blocks enable the introduction of the pyridylethyl group into larger, more complex molecular architectures.
Identification of Remaining Challenges and Open Questions
Despite its potential, the full exploitation of this compound is hampered by several challenges inherent to pyridine chemistry and the specific nature of the compound.
A significant hurdle is what is often termed the "2-pyridyl problem". nih.govnih.gov The nitrogen atom in the 2-position exerts a strong electronic influence and can coordinate to metal catalysts, often complicating or inhibiting standard cross-coupling reactions like the Suzuki-Miyaura coupling. This makes the functionalization of the pyridine ring at other positions challenging when a 2-substituent is present. Developing robust and high-yielding protocols for further modifying the pyridine ring of this compound remains an open area of research.
Another challenge lies in the selective transformation of the triethoxyethyl group. While it serves as a protecting group, achieving clean and high-yield conversion to the desired functional group (e.g., aldehyde, alcohol, or vinyl group) without side reactions on the pyridine ring requires careful optimization of reaction conditions. The basicity of the pyridine nitrogen can complicate acid-catalyzed hydrolysis or elimination reactions.
Open questions for academic inquiry include:
What are the most efficient and selective conditions for the deprotection or conversion of the triethoxyethyl group into other functionalities?
How does the 2-(2,2,2-triethoxyethyl) substituent influence the regioselectivity of further functionalization on the pyridine ring?
Can this compound be effectively used as a monomer in polymerization reactions, either directly or after conversion to 2-vinylpyridine, and what are the properties of the resulting polymers? chemicalbook.comsigmaaldrich.com
What is the full scope of its coordination chemistry with various transition metals, and what are the catalytic or material properties of the resulting complexes?
Prospective Research Avenues and Interdisciplinary Collaborations
The future research landscape for this compound is rich with interdisciplinary potential, bridging organic synthesis, materials science, and catalysis.
In Materials Science, a primary research avenue is the development of novel hybrid organic-inorganic materials. Collaboration with materials scientists could focus on:
Surface Functionalization: Using the compound to modify the surfaces of silica nanoparticles, glass, or silicon wafers to create tailored interfaces with specific chemical properties, such as hydrophobicity, catalytic activity, or biocompatibility.
Polymer Chemistry: Investigating its use as a comonomer in the synthesis of functional polymers. The pyridine moiety can impart pH-responsiveness, metal-binding capabilities, and unique adhesive properties to the polymer backbone.
In Catalysis, prospective research includes:
Ligand Development: Designing and synthesizing novel ligands for homogeneous catalysis. The pyridylethyl scaffold can be elaborated to create bidentate or tridentate ligands for transition metal catalysts used in cross-coupling, hydrogenation, or polymerization reactions.
Heterogeneous Catalysis: Anchoring metal complexes of this compound onto solid supports to create recyclable and robust heterogeneous catalysts. This would be a collaborative effort between synthetic chemists and chemical engineers.
In Synthetic Methodology, future work should focus on:
Overcoming the "2-Pyridyl Problem": Developing new catalytic systems or synthetic strategies that are tolerant of the 2-substituted pyridine motif, allowing for efficient C-H activation or cross-coupling at other positions on the ring. nih.govnih.gov
Expanding the Synthetic Toolbox: Exploring the reactivity of the triethoxyethyl group beyond simple hydrolysis, for example, in reactions to form other heterocyclic systems or in direct C-H functionalization of the ethyl chain.
These prospective avenues highlight that while this compound may appear to be a simple molecule, it holds considerable potential as a key building block for advanced applications. Realizing this potential will require collaborative efforts across multiple scientific disciplines.
Table of Mentioned Compounds
Q & A
Q. What are the primary synthetic routes for 2-(2,2,2-triethoxyethyl)pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution and isomerization. For example, 2,3-dimethyl-4-nitropyridine-1-oxide reacts with trifluoroethanol under K₂CO₃/KOH catalysis in HMPT at elevated temperatures (~100°C), followed by acetic anhydride-mediated rearrangement to form intermediates like 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine . Yield optimization (up to 71%) requires precise control of solvent polarity, temperature, and stoichiometry of reagents like SOCl₂ for chlorination steps .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) is critical for confirming regioselectivity in substitution reactions (e.g., distinguishing pyridine ring protons at δ 7.5–8.5 ppm). Infrared (IR) spectroscopy identifies functional groups like C-O-C (1100–1250 cm⁻¹) and pyridine rings (1600 cm⁻¹). Mass spectrometry (MS) validates molecular weight, particularly for boron-containing derivatives (e.g., 2-(2,2,2-trifluoroethoxy)pyridine-3-boronic acid pinacol ester, MW 303.09) .
Q. What are the key stability considerations for handling and storage?
The compound is sensitive to hydrolysis due to its triethoxyethyl group. Storage under anhydrous conditions (e.g., desiccators with silica gel) and inert atmospheres (N₂/Ar) is recommended. Avoid prolonged exposure to light, as photodegradation may generate nitroso byproducts .
Advanced Research Questions
Q. How can reaction byproducts (e.g., N-oxides or sulfonyl derivatives) be minimized during synthesis?
Contamination by N-oxides can arise during nitro group reduction. Using mixed alkali systems (K₂CO₃/KOH) in trifluoroethanol improves selectivity, while post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) removes sulfonyl impurities. Chromatographic methods (silica gel, hexane/ethyl acetate) resolve regioisomers .
Q. What strategies address challenges in detecting low-abundance intermediates via HPLC or GC-MS?
Derivatization with electron-deficient tags (e.g., pentafluorobenzoyl chloride) enhances detection sensitivity for trace intermediates. For boron-containing analogs, inductively coupled plasma mass spectrometry (ICP-MS) improves quantification limits .
Q. How do steric and electronic effects of the triethoxyethyl group influence coordination chemistry?
The triethoxyethyl moiety introduces steric hindrance, limiting its utility in forming small metal complexes. However, its electron-donating ethoxy groups enhance π-backbonding in Ru(II) or Fe(II) complexes, as seen in analogous bipyridine ligands used in dye-sensitized solar cells .
Methodological Challenges
Q. What analytical methods validate purity in multi-step syntheses?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and charged aerosol detection (CAD) is preferred for non-UV-active byproducts. For air-sensitive intermediates (e.g., chloromethyl derivatives), in situ NMR under inert conditions prevents decomposition .
Q. How can isotopic labeling (e.g., ¹³C or ²H) aid mechanistic studies?
Isotopic labeling at the pyridine ring (e.g., ¹³C at C-2) tracks substituent migration during rearrangement. Deuterated solvents (CDCl₃ or DMSO-d₆) minimize interference in NMR analysis of reaction kinetics .
Safety and Environmental Considerations
Q. What PPE and waste management protocols are critical for lab-scale synthesis?
Use nitrile gloves, ANSI-approved goggles, and fume hoods to avoid inhalation of vapors (e.g., SOCl₂ or HMPT). Waste containing pyridine derivatives must be neutralized (pH 6–8) and stored separately for incineration by licensed facilities .
Q. Are there ecotoxicological risks associated with accidental release?
Limited data exist, but structural analogs (e.g., 2,2':6',2''-terpyridine) show acute aquatic toxicity (GHS Category 1). Prevent environmental release via secondary containment and absorbent materials (e.g., vermiculite) .
Applications in Advanced Research
Q. Can this compound serve as a precursor for photoactive materials?
Yes. The pyridine core and trifluoroethoxy group enable π-conjugation modifications for organic semiconductors. For example, coupling with thiophene derivatives enhances charge transport in optoelectronic devices .
Q. What role does it play in medicinal chemistry scaffold design?
Its pyridine-ethyl backbone mimics bioactive amines (e.g., 2-(2-aminoethyl)pyridine), making it a candidate for kinase inhibitors or GPCR modulators. Functionalization at the ethoxy group (e.g., replacing –OCH₂CF₃ with –NH₂) improves solubility for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
